2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid
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Overview
Description
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one moiety linked to a phenylacetic acid group. Coumarins have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with phenylacetic acid derivatives. One common method includes the use of dichloromethane as a solvent and triethylamine as a base at room temperature. The reaction proceeds efficiently, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. The compound also modulates reactive oxygen species and affects microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid stands out due to its unique combination of the chromen-2-one moiety and phenylacetic acid group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C17H12O5 |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-2-phenylacetic acid |
InChI |
InChI=1S/C17H12O5/c18-15-9-7-11-6-8-13(10-14(11)22-15)21-16(17(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20) |
InChI Key |
RSJIHDBGVSYSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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